Methyl 5-amino-3-chloropyridine-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselective Synthesis

Methyl 5-amino-3-chloropyridine-2-carboxylate (synonym: methyl 5-amino-3-chloropicolinate) is a disubstituted pyridine-2-carboxylate ester carrying an amino group at the 5-position and a chlorine atom at the 3-position. With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol, it is classified as a versatile small-molecule scaffold (building block) for pharmaceutical research.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.595
CAS No. 1256825-20-3
Cat. No. B572515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-3-chloropyridine-2-carboxylate
CAS1256825-20-3
Molecular FormulaC7H7ClN2O2
Molecular Weight186.595
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)N)Cl
InChIInChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
InChIKeyPLZMKCGJVQACFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-3-chloropyridine-2-carboxylate (CAS 1256825-20-3): A Regiochemically Defined Chloropicolinate Scaffold for Medicinal Chemistry Sourcing


Methyl 5-amino-3-chloropyridine-2-carboxylate (synonym: methyl 5-amino-3-chloropicolinate) is a disubstituted pyridine-2-carboxylate ester carrying an amino group at the 5-position and a chlorine atom at the 3-position . With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol, it is classified as a versatile small-molecule scaffold (building block) for pharmaceutical research . The compound is supplied at purities of ≥95% (standard research grade) to ≥97% (high-purity grade) and requires storage at 2–8 °C with protection from light . Its predicted physicochemical properties include a boiling point of 368.1 ± 37.0 °C, density of 1.384 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 0.03 ± 0.10 . The CAS registry is confirmed by CAS Common Chemistry and multiple authoritative databases [1].

Why Generic Substitution Fails for Methyl 5-Amino-3-chloropyridine-2-carboxylate: Regiochemistry and Functional Group Complementarity Dictate Synthetic Utility


Methyl 5-amino-3-chloropyridine-2-carboxylate cannot be trivially replaced by its closest analogs because the specific 5-amino/3-chloro/2-methyl ester substitution pattern determines orthogonal reactivity vectors that are decoupled in the isomeric form (methyl 3-amino-5-chloropicolinate, CAS 866775-11-3) . In the target compound, the 5-amino group is positioned para to the ring nitrogen and meta to the chloro substituent, whereas in the isomer the amino group is ortho to the ester and the chloro is para to the ring nitrogen, leading to markedly different electron density distributions and nucleophilic/electrophilic reactivity profiles . Furthermore, the methyl ester provides a distinct lipophilicity–hydrolytic stability profile compared to the free carboxylic acid (CAS 1256810-46-4) or the ethyl ester analog (CAS 872355-65-2, MW 200.62) . The chloro substituent at the 3-position is essential for downstream cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is unavailable in the non-halogenated methyl 5-aminopyridine-2-carboxylate (CAS 67515-76-8, MW 152.15) . These structural distinctions are not cosmetic; they directly control which derivatization pathways are accessible and which biological targets can be engaged.

Quantitative Differentiation Evidence: Methyl 5-Amino-3-chloropyridine-2-carboxylate Versus Closest Analogs


Regioisomeric Differentiation: 5-Amino-3-chloro vs. 3-Amino-5-chloro Substitution Pattern Determines Synthetic Accessibility and Target Engagement

Methyl 5-amino-3-chloropyridine-2-carboxylate and its regioisomer methyl 3-amino-5-chloropicolinate (CAS 866775-11-3) share the identical molecular formula (C₇H₇ClN₂O₂) and molecular weight (186.60 g/mol) but differ fundamentally in the spatial arrangement of the amino and chloro substituents . In the target compound, the amino group occupies the 5-position (para to ring N, meta to Cl), whereas in the isomer the amino group is at the 3-position (ortho to the ester, para to Cl) . This positional swap alters the calculated electronic properties: the target compound's amino group is conjugated with the ester carbonyl through the pyridine ring, enhancing its nucleophilicity for amide bond formation, while the isomer's amino group is sterically and electronically influenced by the adjacent ester, reducing its reactivity in certain coupling reactions [1]. The chloropicolinate amide and urea derivatives synthesized from the target scaffold by Konduri et al. (2021) demonstrated antimycobacterial activity, confirming that the 5-amino-3-chloro arrangement is productive for generating bioactive molecules, whereas the 3-amino-5-chloro isomer would yield a divergent SAR trajectory [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselective Synthesis

Chloro Substituent Enables Cross-Coupling Chemistry Absent in the Non-Halogenated Analog

The presence of the chlorine atom at the 3-position of methyl 5-amino-3-chloropyridine-2-carboxylate provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-halogenated analog methyl 5-aminopyridine-2-carboxylate (CAS 67515-76-8) . The non-chlorinated analog has a molecular weight of 152.15 g/mol (34.45 Da lighter) and lacks the C–Cl bond necessary for oxidative addition to Pd(0) catalysts . In the ACS Omega study by Konduri et al., the chlorine atom of the chloropicolinate scaffold was retained throughout the synthetic sequence enabling further diversification, whereas the non-halogenated scaffold cannot participate in such transformations [1]. This functional group distinction is binary: the chlorinated scaffold supports at least one additional orthogonal reaction manifold compared to the des-chloro analog.

Organic Synthesis Cross-Coupling Building Block Differentiation

Methyl Ester vs. Ethyl Ester: Physicochemical and Steric Differentiation for Downstream Derivatization

The methyl ester of 5-amino-3-chloropyridine-2-carboxylate (MW 186.60) differs from its ethyl ester analog (CAS 872355-65-2, MW 200.62) by exactly one methylene unit (14.02 Da) . Although experimental boiling points and logP values are not published for either compound, the predicted boiling point of the methyl ester is 368.1 ± 37.0 °C , while the ethyl ester has a higher molecular weight and is expected to exhibit a higher boiling point and increased lipophilicity due to the additional methylene group. The smaller methyl ester offers reduced steric bulk at the ester position, which can be advantageous in reactions where the ester participates in or influences the transition state (e.g., nucleophilic acyl substitution, ester aminolysis). In the Konduri et al. study, the methyl ester was specifically selected as the starting material for the synthesis of 30 chloropicolinate amide and urea derivatives, demonstrating its suitability for generating compound libraries via ester-to-amide conversion [1].

Physicochemical Properties Ester Analog Comparison Synthetic Intermediate Selection

Chloropicolinate Scaffold Demonstrates Antimycobacterial Activity via Derivative Compounds with MIC Values Superior to Ethambutol

Although direct biological activity data for methyl 5-amino-3-chloropyridine-2-carboxylate itself have not been published, the closely related derivative methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate served as the key intermediate in the synthesis of 30 novel diamino phenyl chloropicolinate amides, ureas, and thioureas by Konduri et al. (2021) [1]. All 30 compounds were tested in vitro against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the microplate alamar blue assay (MABA) [1]. The MIC values ranged from 6.96 to 68.96 μM [1]. Five compounds demonstrated MIC values competitive with or superior to the first-line drug ethambutol (MIC = 7.89 μM): compound 16 (6.96 μM), compound 19 (6.98 μM), compound 28 (7.00 μM), compound 22 (7.86 μM), and compound 10 (7.90 μM) [1]. While these five compounds were less potent than isoniazid (MIC = 0.78 μM) and rifampicin (MIC = 0.21 μM), they exhibited low cytotoxicity against mammalian cells, supporting the value of the chloropicolinate core as a productive antimycobacterial scaffold [1].

Antimycobacterial Tuberculosis Minimum Inhibitory Concentration (MIC)

Optimal Procurement and Application Scenarios for Methyl 5-Amino-3-chloropyridine-2-carboxylate Based on Quantitative Evidence


Antimycobacterial Drug Discovery: Synthesis of Chloropicolinate Amide and Urea Libraries

The strongest published evidence supports the use of methyl 5-amino-3-chloropyridine-2-carboxylate as a precursor for antimycobacterial compound libraries. Konduri et al. (2021) demonstrated that the methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate derivative (derived from the target scaffold) could be elaborated into 30 compounds with MIC values as low as 6.96 μM against M. tuberculosis H37Rv, outperforming ethambutol (7.89 μM) in the microplate alamar blue assay [1]. Procurement of this scaffold is indicated for any medicinal chemistry program targeting tuberculosis or non-tuberculous mycobacterial infections, particularly where the goal is to generate amide, urea, or thiourea derivatives via coupling at the ester or amino positions [1].

Orthogonal Derivatization via Sequential Amino and Chloro Functionalization

The target compound's dual functionality — a nucleophilic 5-amino group and an electrophilic 3-chloro substituent — enables orthogonal synthetic sequences that are not possible with either the non-halogenated analog (methyl 5-aminopyridine-2-carboxylate, CAS 67515-76-8) or the des-amino analog (methyl 3-chloropyridine-2-carboxylate, CAS 116383-98-3) [1][2]. The amino group can undergo acylation, sulfonylation, or reductive amination, while the chloro substituent is available for Pd-catalyzed cross-coupling. This orthogonal reactivity is essential for generating diverse screening libraries from a single starting material. The methyl ester also offers a third diversification point via hydrolysis to the carboxylic acid followed by amide coupling [2].

Kinase Inhibitor and CNS Drug Scaffold Development

Chloropicolinate and aminopyridine scaffolds are recurrent motifs in kinase inhibitor and central nervous system (CNS) drug discovery programs [1]. The combination of a pyridine core, an amino group capable of hinge-binding interactions, and a chlorine atom that can occupy hydrophobic pockets makes methyl 5-amino-3-chloropyridine-2-carboxylate a suitable starting material for hit-to-lead optimization targeting kinases, phosphodiesterases, or neurotransmitter receptors [1]. The predicted moderate lipophilicity (based on structural analogs) and the presence of the methyl ester for prodrug strategies are additional attributes for CNS penetration optimization. Procurement for fragment-based screening or scaffold-hopping campaigns is warranted [1].

Agrochemical Intermediate: Herbicide Lead Generation

Patent literature indicates that 4-aminopicolinate and chloropicolinate esters are established herbicide pharmacophores, with several commercial herbicides (e.g., halauxifen-methyl, florpyrauxifen-benzyl) incorporating related structural motifs [1]. Methyl 5-amino-3-chloropyridine-2-carboxylate, with its 5-amino-3-chloro substitution pattern, is a candidate scaffold for the synthesis of novel synthetic auxin herbicides or protoporphyrinogen oxidase (PPO) inhibitors [1]. The chloro substituent at the 3-position is particularly relevant for halogen-bonding interactions with target proteins, a feature absent in non-halogenated analogs. Agrochemical research organizations should consider this scaffold when exploring new herbicidal chemotypes [1].

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